2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
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Overview
Description
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, an ethoxy group at the sixth position, and a dihydro-naphthalenone core structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with 6-ethoxy-1-tetralone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the ethoxy group.
3,4-dihydro-1(2H)-naphthalenone: Lacks both the amino and ethoxy groups.
1-tetralone: Basic naphthalenone structure without additional functional groups.
Uniqueness
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both the amino and ethoxy groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
Properties
CAS No. |
66362-12-7 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14;/h4-5,7,11H,2-3,6,13H2,1H3;1H |
InChI Key |
GGQSATTYAPAVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
Origin of Product |
United States |
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